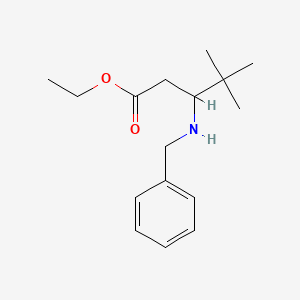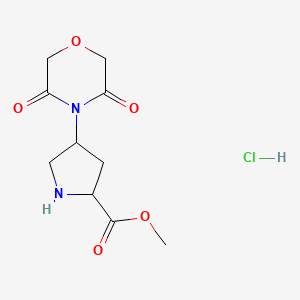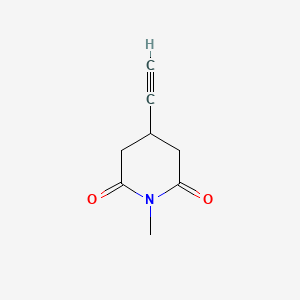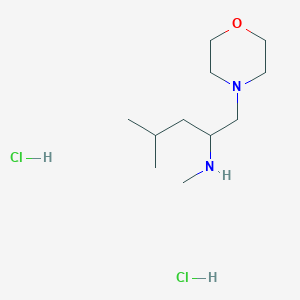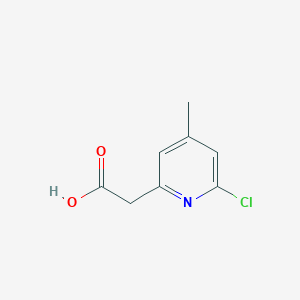![molecular formula C8H15NO3 B14868298 (4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B14868298.png)
(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-2,6,7-trioxabicyclo[222]octan-1-yl)methanamine is a bicyclic compound characterized by its unique structure, which includes an ethyl group and a trioxabicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
industrial synthesis would likely involve optimization of the laboratory-scale methods to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., Lewis acids for Diels-Alder reactions) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity. Detailed studies on the exact molecular targets and pathways are limited, but similar compounds often interact with central nervous system receptors .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Contains a phosphorus atom and an oxide group, offering different chemical properties.
(1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Features a hydroxymethyl group, providing different reactivity.
Uniqueness
The uniqueness of (4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine lies in its specific substitution pattern and the presence of the trioxabicyclo[2.2.2]octane core, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(4-ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO3/c1-2-7-4-10-8(3-9,11-5-7)12-6-7/h2-6,9H2,1H3 |
InChI Key |
DKGFOVMZYHTIFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC12COC(OC1)(OC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


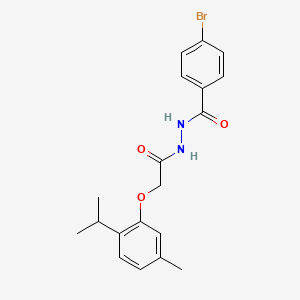
![4-[(benzylamino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14868221.png)
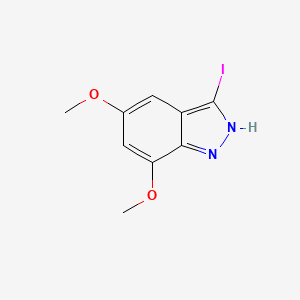
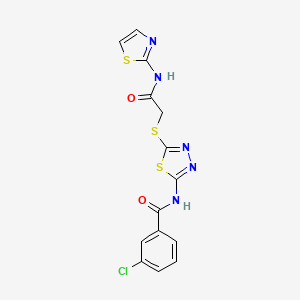
![1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868242.png)
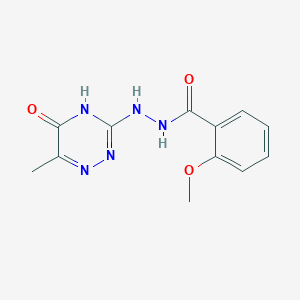
![3-(3,4-dimethoxyphenethyl)-8-methoxy-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14868260.png)
